2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid
Overview
Description
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid is a chemical compound with the molecular formula C6H7F3O2S2. It is characterized by the presence of a trifluoromethyl group and a dithiolan ring, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of a trifluoromethyl-containing compound with a dithiolan derivative. The reaction conditions often involve the use of solvents such as toluene and catalysts like tetrabutylammonium iodide and potassium carbonate . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiolan ring to a simpler thiol or sulfide structure.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. The dithiolan ring can form covalent bonds with nucleophilic amino acid residues, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar compounds to 2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid include:
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]butanoic acid: Contains a butanoic acid group, offering different reactivity and properties.
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]methanol: Features a hydroxyl group, making it more reactive in certain chemical reactions.
These compounds share the trifluoromethyl and dithiolan moieties but differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2S2/c7-6(8,9)5(3-4(10)11)12-1-2-13-5/h1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDRKVBAOAEVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)(CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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